4-Benzyloxy-2-chlorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

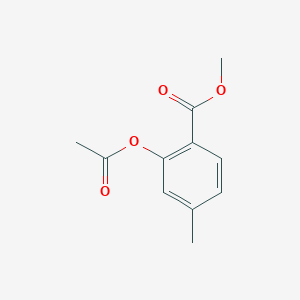

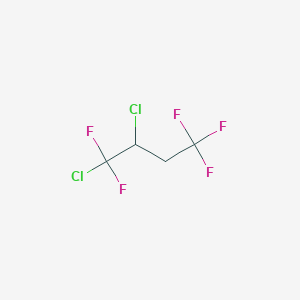

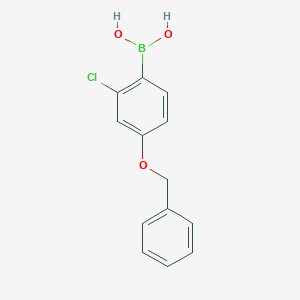

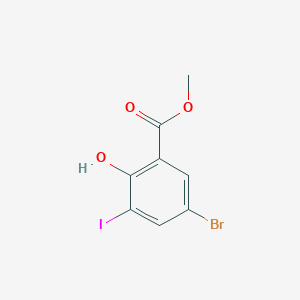

4-Benzyloxy-2-chlorophenylboronic acid is a chemical compound with the molecular formula C13H12BClO3 . It has a molecular weight of 262.5 . The compound is solid in physical form .

Synthesis Analysis

Pinacol boronic esters, such as this compound, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12BClO3/c15-13-8-11 (6-7-12 (13)14 (16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 .Chemical Reactions Analysis

The compound can undergo a variety of reactions. For instance, it can participate in a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical And Chemical Properties Analysis

The compound has a boiling point of 449.0±55.0C at 760 mmHg and a melting point of 130-134C . It is stored in an inert atmosphere at 2-8C . The compound has a flash point of 225.4 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

4-Benzyloxy-2-chlorophenylboronic acid has been utilized in the synthesis of new biological active azo-pyrazoline derivatives. These compounds exhibit significant antibacterial activity against both gram-negative (Escherichia coli) and gram-positive (Staphylococcus aureus) bacteria, highlighting its potential in developing new antimicrobial agents (Hawaiz & Samad, 2012).

Environmental Applications

In environmental science, the compound has been implicated in studies related to the degradation of pollutants. For instance, the photocatalytic degradation of herbicides in water using oxygen-diffusion cathodes demonstrates the role of this compound derivatives in enhancing the efficiency of pollutant removal technologies (Brillas, Boye, & Dieng, 2003).

Material Science and Luminescence

In material science, derivatives of this compound have been employed in the synthesis of lanthanide coordination compounds to explore the influence of electron-releasing or electron-withdrawing groups on the photophysical properties. These studies are crucial for the development of new materials with tailored luminescent properties, which can be applied in lighting, displays, and bioimaging (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Advanced Oxidation Processes

Research on advanced oxidation processes for water treatment has also seen the application of this compound. Studies involving the electrochemical degradation of various organic pollutants, like clofibric acid, using anodic oxidation methods demonstrate the compound's relevance in environmental cleanup efforts. These methods promise effective solutions for the removal of persistent organic pollutants from wastewater (Sirés et al., 2006).

Sensing and Detection

Additionally, carbon dots derived from carboxyphenylboronic acids have been developed for highly selective and sensitive sensing applications. Such developments include the detection of benzo[a]pyrene in water, showcasing the potential of this compound derivatives in creating advanced sensors for environmental monitoring and safety assessments (Sun et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a warning signal word . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed and can cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The compound has been mentioned in several peer-reviewed papers . One notable study discusses the catalytic protodeboronation of pinacol boronic esters .

Wirkmechanismus

Target of Action

The primary target of 4-Benzyloxy-2-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound has amolecular weight of 262.50 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . The stability of the compound, which is generally environmentally benign, also plays a crucial role in its efficacy .

Eigenschaften

IUPAC Name |

(2-chloro-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJZHUNYMXRAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)